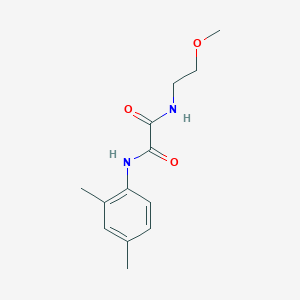

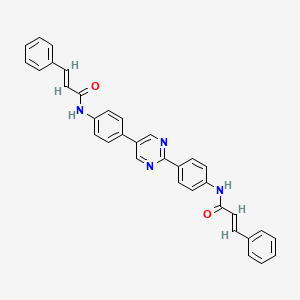

![molecular formula C18H17NO5 B4981148 ethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4981148.png)

ethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate

説明

The compound “ethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate” is a derivative of 1,4-benzodioxan . It is a complex organic compound that has potential therapeutic applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis

The molecular structure of similar compounds like “Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate” has been analyzed . The empirical formula is C11H12O4 and the molecular weight is 208.21 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate” have been reported . It has a refractive index of n20/D 1.523, a boiling point of 88-95 °C/0.3 mmHg (lit.), and a density of 1.208 g/mL at 25 °C .科学的研究の応用

Enantioselective Synthesis

This compound is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . This process achieved excellent enantioselectivities of up to 99:1 er .

Catalyst System

The compound is part of a versatile IrCl/BIDIME-dimer catalyst system for asymmetric hydrogenation reactions . This system is used to prepare a wide range of chiral 1,4-benzodioxanes .

Biological Activities

1,4-Benzodioxane derivatives, which include this compound, possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives, a class of compounds that includes this one, have been used as anticancer agents .

Artificial Sweeteners

These derivatives have also been used as artificial sweeteners .

Serotonin Inhibitors

They have been used as serotonin (5-HT 2C) inhibitors .

Antimycotic Agents

These compounds have been used as antimycotic agents .

Rhodium-catalyzed Spiroannulation

This compound has been used in Rhodium (iii)-catalyzed -spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates . This process synthesizes highly rigid spirolactones .

将来の方向性

The future directions for research on “ethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate” and similar compounds could involve further exploration of their therapeutic potential, particularly in relation to diseases like Alzheimer’s . Additionally, more detailed studies on their physical, chemical, and toxicological properties could be beneficial .

作用機序

Target of Action

The compound, ethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate, is primarily used to prepare presynaptic α2-adrenoreceptor antagonists . The α2-adrenoreceptor is a type of adrenergic receptor that plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

As an antagonist, this compound binds to the α2-adrenoreceptor, blocking the receptor’s interaction with its usual neurotransmitter, norepinephrine. This blockage prevents the normal signal transduction of the receptor, leading to changes in the cellular response .

Biochemical Pathways

The α2-adrenoreceptor is part of the G protein-coupled receptor family. When blocked by an antagonist, the normal inhibitory effect on adenylate cyclase is prevented. This leads to an increase in the production of cyclic AMP (cAMP), which then has various downstream effects, including the activation of protein kinase A .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is a decrease in the inhibitory effect of the α2-adrenoreceptor. This can lead to an increase in neurotransmitter release, potentially making it useful in the treatment of conditions like depression .

特性

IUPAC Name |

ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-2-22-18(21)12-7-9-13(10-8-12)19-17(20)16-11-23-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULRTILSYSYODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331557 | |

| Record name | ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

304888-64-0 | |

| Record name | ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4981065.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-phenylpiperazine](/img/structure/B4981083.png)

![methyl 5-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-chlorobenzoate](/img/structure/B4981093.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4981102.png)

![2-[5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4981109.png)

![1-[bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)-2-propanol hydrochloride](/img/structure/B4981130.png)

![N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4981154.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4981162.png)

![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4981168.png)